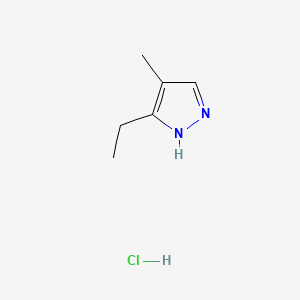

3-Ethyl-4-methyl-1H-pyrazole hydrochloride

Descripción

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles are five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties that has made it a "privileged scaffold" in medicinal chemistry and materials science. lookchem.comnih.gov Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov Their ability to act as ligands for various metal ions also makes them valuable in coordination chemistry and catalysis. sigmaaldrich.com The versatility of the pyrazole ring allows for the synthesis of a vast array of substituted derivatives, each with potentially unique and valuable properties.

Historical Context and Evolution of Pyrazole Chemistry

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. researchgate.net A significant early synthesis method was developed by Hans von Pechmann in 1898. nih.gov Since these initial discoveries, the field has evolved dramatically, with the development of numerous synthetic methodologies for creating substituted pyrazoles. The Knorr-type reaction, involving the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), remains a fundamental and widely used method. nih.gov Modern synthetic organic chemistry has further expanded the toolkit for pyrazole synthesis, employing techniques such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions to build complex molecular architectures around the pyrazole core. organic-chemistry.org

Research Landscape of 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride within Substituted Pyrazoles

While the broader class of substituted pyrazoles is extensively studied, specific research on this compound is limited in publicly available literature. Much of the research focuses on constitutional isomers, such as 3-ethyl-5-methyl-1H-pyrazole, or other derivatives with different substitution patterns. nih.gov However, the synthesis and characterization of a related zwitterionic compound, 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, provides some insight into the chemistry of the 3-ethyl-4-methyl-pyrazole core. acs.org The study of this specific substitution pattern is an area ripe for further investigation, given the established importance of substituted pyrazoles in various fields of chemical research.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUFTSNULWOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681978 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-04-8 | |

| Record name | 1H-Pyrazole, 3-ethyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

Detailed experimental data for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride is not widely available. The following tables are constructed based on information for the closely related zwitterionic compound, 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, and general knowledge of pyrazole (B372694) derivatives.

Table 1: Chemical Identity of 3-Ethyl-4-methyl-1H-pyrazole

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁ClN₂ |

| Molecular Weight | 146.62 g/mol |

| SMILES Notation | CCC1=C(C)C=NN1.Cl |

| CAS Number | Not available |

Table 2: Physicochemical Properties of 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | acs.org |

| Molecular Weight | 126.16 g/mol | acs.org |

| Melting Point | 779-780 K (decomposes) | acs.org |

| Solubility | Soluble in ethanol-chloroform (1:1) mixture | acs.org |

Synthesis and Manufacturing

A general and common route for the synthesis of substituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or a hydrazine derivative. nih.gov For the specific synthesis of 3-Ethyl-4-methyl-1H-pyrazole, the key starting material would be 3-methyl-2,4-hexanedione. The reaction proceeds via a cyclocondensation reaction with hydrazine, followed by dehydration to form the aromatic pyrazole (B372694) ring. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

The synthesis of the related compound, 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, has been reported, and it serves as a valuable reference for accessing the 3-ethyl-4-methyl pyrazole core. acs.org

Spectroscopic Data

Specific spectroscopic data for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride is not readily found in the literature. However, based on the structure and data from related compounds, the expected spectroscopic characteristics can be predicted.

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the pyrazole (B372694) ring proton (a singlet), and a broad signal for the N-H protons.

¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₆H₁₀N₂).

Reaction Mechanisms and Reactivity Profiles

Regioselectivity and Stereoselectivity in Reactions Involving the Pyrazole (B372694) Moiety

The pyrazole ring is an electron-rich heterocyclic system, making it prone to electrophilic substitution, primarily at the C4 position. encyclopedia.pubpharmaguideline.com However, in 3,4-disubstituted pyrazoles like 3-ethyl-4-methyl-1H-pyrazole, the C4 position is blocked, directing reactions to other sites. The regioselectivity of reactions is governed by a combination of electronic and steric effects of the substituents. nih.govacs.org

Electrophilic Substitution: With the C4 position occupied, electrophilic attack is less common but can occur at the nitrogen atoms or, under harsh conditions, at the C5 position. The pyridine-like nitrogen (N2) is generally more susceptible to electrophilic attack than the pyrrole-like nitrogen (N1) due to the higher electron density. nih.govpharmaguideline.com However, the bulky ethyl and methyl groups can sterically hinder the approach of electrophiles to the adjacent nitrogen and carbon atoms. nih.gov

N-Alkylation and N-Acylation: Reactions such as N-alkylation and N-acylation can occur at either nitrogen atom. The regioselectivity of these reactions is highly dependent on the reaction conditions. researchgate.net In basic media, deprotonation of the N1-H occurs, forming a pyrazolate anion. Subsequent reaction with an electrophile can lead to substitution at either N1 or N2. Steric hindrance from the C3-ethyl group and the C5-hydrogen would influence the approach of the electrophile, often favoring substitution at the less hindered N1 position. nih.govresearchgate.net

Stereoselectivity: Stereoselectivity becomes relevant in reactions involving the side chains or when chiral reagents are used. For instance, reactions at the ethyl group could potentially create a chiral center. The stereochemical outcome of such reactions would be influenced by the orientation of the pyrazole ring and the directing effects of its substituents. nih.gov

Mechanistic Pathways of Key Derivatization Reactions (e.g., ANRORC mechanisms)

The derivatization of pyrazoles can proceed through various mechanistic pathways. One notable and complex mechanism is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgacs.org

The ANRORC mechanism is a type of nucleophilic substitution that occurs on heterocyclic rings. wikipedia.org While more commonly observed in pyrimidines, analogous transformations can occur in pyrazoles under specific conditions, particularly with strong nucleophiles and the presence of a good leaving group. wikipedia.orgresearchgate.net

For a hypothetical ANRORC reaction involving a derivative of 3-ethyl-4-methyl-1H-pyrazole, the pathway would be as follows:

Addition of the Nucleophile: A strong nucleophile attacks a carbon atom of the pyrazole ring, typically one bearing a leaving group.

Ring Opening: This addition leads to the cleavage of an endocyclic bond, resulting in a ring-opened intermediate. wikipedia.org

Ring Closure: The intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring. wikipedia.org

This mechanism can lead to the formation of rearranged products where the positions of the ring atoms have changed. For instance, a reaction of a 1,4-dinitropyrazole with arylhydrazines has been shown to proceed via an ANRORC-like mechanism, leading to a mixture of regioisomers. researchgate.net

Other key derivatization reactions include:

Cyclocondensation: This is a fundamental method for synthesizing substituted pyrazoles, often involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov The regioselectivity is determined by the electronic and steric nature of the substituents on both reactants. nih.gov

1,3-Dipolar Cycloaddition: This is another versatile method for constructing the pyrazole ring, where a 1,3-dipole reacts with a dipolarophile. nih.govmdpi.com

Influence of Substituents on Pyrazole Reactivity

The ethyl and methyl groups at the C3 and C4 positions, respectively, significantly influence the reactivity of the pyrazole ring through both electronic and steric effects. nih.govrsc.org

Electronic Effects: Both ethyl and methyl groups are electron-donating groups (EDGs) through an inductive effect (+I). This increases the electron density of the pyrazole ring, which can have several consequences:

Increased Basicity: Electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.govencyclopedia.pub This makes the pyridine-like nitrogen more susceptible to protonation.

Modulation of Acidity: Conversely, electron-donating groups can also increase the acidity of the pyrrole-like NH group. nih.govencyclopedia.pub

Activation towards Electrophilic Attack: The increased electron density generally activates the ring towards electrophilic substitution, although in this case, the primary site (C4) is blocked.

Steric Effects: The size of the ethyl and methyl groups can hinder the approach of reactants to nearby positions.

Steric hindrance at the C3 and C4 positions can influence the regioselectivity of N-substitution, potentially favoring the less sterically crowded N1 position. nih.gov

These groups can also affect the planarity of the molecule and the conformation of side chains, which can in turn influence reactivity.

A summary of the substituent effects is presented in the table below.

| Effect | Influence of Ethyl (C3) and Methyl (C4) Groups |

| Electronic | Increase electron density of the pyrazole ring via inductive effect (+I). |

| Enhance the basicity of the pyridine-like nitrogen (N2). nih.govencyclopedia.pub | |

| May increase the acidity of the pyrrole-like nitrogen (N1). nih.govencyclopedia.pub | |

| Steric | Hinder the approach of reagents to the C3, C4, and N2 positions. |

| Can influence the regioselectivity of N-alkylation and N-acylation. nih.gov |

Acid-Base Properties and Protonation/Deprotonation Equilibria Relevant to Hydrochloride Formation

Pyrazoles are amphoteric compounds, meaning they can act as both weak acids and weak bases. nih.govencyclopedia.pub

Basicity: The pyridine-like nitrogen atom (N2) has a lone pair of electrons in an sp² hybrid orbital, which is available for protonation. This makes pyrazole a weak base. nih.govglobalresearchonline.net The presence of electron-donating ethyl and methyl groups increases the electron density on the ring, enhancing the basicity of the N2 atom. nih.govencyclopedia.pub

Acidity: The pyrrole-like nitrogen atom (N1) bears a hydrogen atom that can be donated, making pyrazole a weak acid. nih.govencyclopedia.pub The acidity can be influenced by substituents, with electron-donating groups sometimes increasing the acidity. nih.gov

Hydrochloride Formation: The formation of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride occurs through the reaction of the pyrazole with hydrochloric acid (HCl). globalresearchonline.netslideshare.net The basic pyridine-like nitrogen (N2) accepts a proton from HCl, forming a pyrazolium (B1228807) cation, with the chloride ion acting as the counter-ion. rsc.orggoogle.com

The equilibrium for this reaction is represented as: 3-Ethyl-4-methyl-1H-pyrazole + HCl ⇌ [3-Ethyl-4-methyl-1H-pyrazolium]⁺Cl⁻

The extent of this reaction is determined by the pKa of the pyrazolium ion. DFT theoretical calculations are often used to predict the pKa values of substituted pyrazoles. rsc.org For pyrazoles in general, the pKa values can vary significantly depending on the substituents. rsc.org The electron-donating nature of the ethyl and methyl groups is expected to result in a higher pKa for the conjugate acid compared to unsubstituted pyrazole, indicating a stronger base.

The protonation of the pyrazole ring has a significant impact on its reactivity. The resulting pyrazolium cation is less susceptible to electrophilic attack due to the positive charge but may be more reactive towards certain nucleophiles. globalresearchonline.net

Interactive Data Table: Predicted Acid-Base Properties

| Property | Predicted Characteristic for 3-Ethyl-4-methyl-1H-pyrazole | Rationale |

| Basicity | Weakly basic, enhanced compared to unsubstituted pyrazole. | The pyridine-like N2 atom acts as a proton acceptor. nih.govglobalresearchonline.net Electron-donating ethyl and methyl groups increase basicity. nih.govencyclopedia.pub |

| Acidity | Weakly acidic. | The pyrrole-like N1-H can be deprotonated. nih.govencyclopedia.pub |

| Hydrochloride Salt | Forms a stable salt with HCl. | Protonation occurs at the basic N2 atom. rsc.orggoogle.com |

Chemical Applications and Material Science Potential

Role as a Versatile Synthetic Building Block and Intermediate

The structure of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride, featuring a reactive pyrazole (B372694) core, makes it a valuable precursor in the synthesis of more complex molecules. The pyrazole ring itself can undergo various chemical transformations, and the ethyl and methyl substituents can influence its reactivity and the properties of the resulting products.

The pyrazole nucleus is a fundamental component in the construction of fused heterocyclic systems, many of which are of interest in medicinal and materials chemistry. While direct examples of the use of this compound in the synthesis of polycyclic systems are not extensively documented, the reactivity of the pyrazole ring is well-established, allowing for the extrapolation of its synthetic potential. For instance, pyrazole derivatives are known to participate in condensation reactions to form fused systems. researchgate.net The general reactivity of pyrazoles suggests that the amino group of a related compound, 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride, could be a key functional handle for such transformations.

One common strategy involves the reaction of a pyrazole derivative with a bifunctional electrophile to construct a new ring fused to the pyrazole core. For example, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the condensation of 3-aminopyrazoles with various reagents. nih.gov This suggests that a chemically analogous derivative of 3-Ethyl-4-methyl-1H-pyrazole could be utilized in similar synthetic strategies to create novel polycyclic compounds. The synthesis of pyrazolo[1,5-a]pyrimidines, another important class of fused heterocycles, often starts from 3-aminopyrazoles, highlighting the versatility of the pyrazole scaffold in building complex molecular architectures.

The following table provides examples of complex polycyclic heterocyclic systems that can be synthesized from pyrazole precursors, illustrating the potential synthetic routes available for derivatives of 3-Ethyl-4-methyl-1H-pyrazole.

| Starting Pyrazole Derivative | Reagent(s) | Resulting Polycyclic System |

| 3-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine |

| 3-Aminopyrazole | α,β-Unsaturated Nitrile | Pyrazolo[3,4-b]pyridine |

| 3-Aminopyrazole | Diethyl Ethoxymethylenemalonate | Pyrazolo[1,5-a]pyrimidine-6-carboxylate |

This table illustrates the general synthetic utility of the pyrazole ring system in constructing fused heterocyclic structures.

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. wikipedia.org These reactions are highly valued in organic synthesis for their efficiency and atom economy. Pyrazole derivatives are known to participate in various MCRs, leading to the rapid construction of complex molecules.

For example, the Biginelli reaction, a well-known MCR, can be adapted to use pyrazole-containing building blocks to synthesize novel dihydropyrimidinone derivatives. While there are no specific reports on the use of this compound in MCRs, its structural features suggest its potential as a component in such reactions. The development of new MCRs is an active area of research, and the discovery of novel reactions often involves the screening of diverse building blocks, including substituted pyrazoles. organic-chemistry.org

The following table outlines a generalized scheme for a multi-component reaction involving a pyrazole derivative, highlighting the potential for this compound to be used in similar synthetic strategies.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Class |

| Pyrazole Derivative | Aldehyde | Active Methylene Compound | Acid or Base/Heat | Highly Substituted Pyridine |

| Pyrazole Derivative | Isocyanide | Carboxylic Acid | - | α-Acyloxycarboxamide |

| Pyrazole Derivative | Diazonium Salt | Alkene | Palladium Catalyst | Arylated Pyrazole |

This table provides a generalized overview of the types of multi-component reactions where pyrazole derivatives can be employed.

Applications in Coordination Chemistry and Ligand Design

The pyrazole ring, with its two nitrogen atoms, is an excellent ligand for a wide range of metal ions. The coordination chemistry of pyrazole-based ligands is a rich and diverse field, with applications in catalysis, materials science, and bioinorganic chemistry.

The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complexes. The N-H proton of the pyrazole ring can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. nih.gov

The synthesis of ligands based on the 3-Ethyl-4-methyl-1H-pyrazole scaffold would allow for the preparation of a variety of metal complexes. The ethyl and methyl groups would influence the solubility and steric environment of the resulting complexes, which in turn would affect their chemical and physical properties. The hydrochloride form of the compound would need to be neutralized to allow for coordination to a metal center.

Metal complexes containing pyrazole-based ligands have been shown to be effective catalysts for a variety of organic transformations. For example, ruthenium complexes with protic pyrazole ligands have been used in transfer hydrogenation reactions. nih.gov The acidity of the pyrazole N-H proton can be modulated by coordination to a metal center, and this can play a role in the catalytic cycle.

While there are no specific reports on the catalytic activity of metal complexes derived from this compound, the general principles of pyrazole-based catalysis suggest that such complexes could be active in a range of reactions. For instance, copper-pyrazole complexes have been investigated for their catalytic activity in oxidation reactions, and rhodium-pyrazole complexes have been used in hydroformylation. The specific substitution pattern of 3-Ethyl-4-methyl-1H-pyrazole would likely influence the selectivity and activity of any derived catalysts.

The following table provides examples of organic transformations catalyzed by pyrazole-metal complexes, illustrating the potential applications of complexes derived from 3-Ethyl-4-methyl-1H-pyrazole.

| Metal | Pyrazole Ligand Type | Catalytic Reaction |

| Ruthenium | Protic Pyrazole | Transfer Hydrogenation |

| Copper | Pyrazolate | Oxidation of Alcohols |

| Rhodium | Phosphine-Functionalized Pyrazole | Hydroformylation |

| Palladium | Pyrazolyl-Carbene | Cross-Coupling Reactions |

This table showcases the diversity of catalytic applications for pyrazole-metal complexes.

Potential in Advanced Materials Chemistry (e.g., functional materials, supramolecular structures)

The ability of pyrazole derivatives to form hydrogen bonds and coordinate to metal ions makes them attractive building blocks for the construction of advanced materials with interesting properties. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of well-defined supramolecular structures, such as chains, sheets, and three-dimensional networks. nih.govresearchgate.net

The specific substitution pattern of 3-Ethyl-4-methyl-1H-pyrazole can influence the nature of these supramolecular assemblies. The ethyl and methyl groups can affect the packing of the molecules in the solid state, leading to different crystal structures and potentially different physical properties. The formation of metal-organic frameworks (MOFs) using pyrazole-based ligands is another area of active research. These materials have potential applications in gas storage, separation, and catalysis. While there are no specific reports on the use of this compound in the construction of such materials, its structural features make it a promising candidate for further investigation in this area.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 3-Ethyl-4-methyl-1H-pyrazole Hydrochloride

The current body of knowledge regarding this compound is a composite of direct studies and inferences drawn from closely related pyrazole (B372694) derivatives. Synthetically, its formation is predicated on well-established principles of pyrazole ring synthesis, primarily through the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The ethyl and methyl substituents at the 3 and 4 positions, respectively, influence the electronic and steric properties of the pyrazole ring, which in turn dictates its reactivity and biological interactions. The hydrochloride salt form is typically prepared to enhance the compound's solubility and stability for research and potential therapeutic applications.

While specific, extensive research on this compound is not widely documented in publicly accessible literature, the broader class of substituted pyrazoles has been the subject of intensive investigation. These studies reveal a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of an ethyl group at the 3-position and a methyl group at the 4-position is expected to confer a unique pharmacological profile, though this remains an area requiring more focused investigation.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational understanding of pyrazole chemistry, significant knowledge gaps exist specifically for this compound. A primary gap is the lack of comprehensive, publicly available data on its specific biological targets and mechanism of action. While the general anti-inflammatory and analgesic potential of pyrazoles is known, the precise molecular pathways modulated by this particular derivative are yet to be elucidated.

Emerging research avenues are consequently aimed at filling these gaps. High-throughput screening of this compound against various enzyme and receptor panels could uncover novel biological activities. Furthermore, its potential as a selective inhibitor of specific isoforms of enzymes, such as cyclooxygenases or kinases, warrants investigation. The structural arrangement of the ethyl and methyl groups may allow for unique binding interactions that could be exploited for the development of more selective and potent therapeutic agents.

Another promising area of research is its application as a synthetic building block. The reactive sites on the pyrazole ring, particularly the N-H proton, can be functionalized to create a library of novel derivatives with potentially enhanced or entirely new pharmacological properties.

Prospective Methodologies and Technologies for Future Research

To advance the understanding of this compound, a multi-pronged approach employing modern research methodologies and technologies is essential.

Computational Modeling and In Silico Screening:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with known biological targets, such as various enzymes and receptors implicated in disease.

Pharmacophore Modeling: To identify the key structural features responsible for its potential biological activity, which can guide the design of new, more potent analogs.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, helping to assess its drug-likeness early in the research process.

Advanced Synthetic and Characterization Techniques:

Combinatorial Chemistry: To rapidly generate a diverse library of derivatives by functionalizing the pyrazole core.

High-Resolution Mass Spectrometry (HRMS) and 2D-NMR Spectroscopy: For unambiguous structure elucidation of new derivatives and for studying their interactions with biological macromolecules.

X-ray Crystallography: To determine the precise three-dimensional structure of the compound and its complexes with target proteins, providing invaluable insights for structure-based drug design.

Modern Biological Evaluation Platforms:

High-Content Screening (HCS): To assess the effects of the compound on multiple cellular parameters simultaneously in a high-throughput manner.

CRISPR-Cas9 Gene Editing: To identify the specific genes and pathways that are essential for the compound's biological activity.

Organ-on-a-chip Technology: To study the effects of the compound in a more physiologically relevant microenvironment, bridging the gap between in vitro and in vivo studies.

By leveraging these advanced methodologies, future research can systematically unravel the full potential of this compound as both a valuable research tool and a lead compound for the development of novel therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-4-methyl-1H-pyrazole hydrochloride?

Synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core.

Substitution : Introducing ethyl and methyl groups via alkylation using reagents like iodomethane or bromoethane under basic conditions (e.g., NaH/K₂CO₃ in DMF).

Hydrochloride Formation : Treating the free base with HCl gas or concentrated hydrochloric acid in anhydrous solvents (e.g., ethanol) to precipitate the hydrochloride salt.

Key parameters include temperature control (0–50°C), inert atmosphere (N₂/Ar), and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.1–2.3 ppm, singlet) groups; pyrazole protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Carbon signals for the pyrazole ring (δ 140–160 ppm) and alkyl substituents (δ 10–25 ppm).

- X-ray Crystallography : Resolves bond lengths/angles and confirms the hydrochloride salt formation via Cl⁻ ion coordination .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₁N₂⁺Cl⁻) .

Q. What purification methods are recommended to isolate high-purity this compound?

- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for intermediate purification.

- Recrystallization : Optimize solvent systems (e.g., ethanol or acetonitrile) to remove unreacted precursors.

- HPLC : Reverse-phase C18 columns with water/acetonitrile gradients (0.1% TFA) for final purity assessment (>98%) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound be resolved?

Q. What strategies are effective in analyzing the bioactivity of this compound in different biological models?

- In Vitro Assays :

- Receptor Binding : Radioligand displacement (e.g., competitive binding with [³H]-labeled probes in synaptosomal membranes).

- Enzyme Inhibition : Dose-response curves (IC₅₀) for target enzymes (e.g., kinases, proteases).

- In Vivo Models :

- Pharmacokinetics : Assess bioavailability and metabolite profiling via LC-MS/MS in rodent plasma.

- Toxicity Screening : Measure LD₅₀ and organ-specific effects (e.g., liver/kidney histopathology) .

Q. How can researchers address challenges in hygroscopicity and stability during storage?

- Stabilization Methods :

- Lyophilization : Convert to a stable lyophilized powder under vacuum.

- Desiccants : Store with molecular sieves (3Å) in airtight containers.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., free base formation) .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., cannabinoid receptors, based on structural analogs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability (RMSD/RMSF analysis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

-

Solvent Screening :

Solvent Solubility (mg/mL) Water 10–15 (pH-dependent) Ethanol 50–60 DCM <5 Discrepancies arise from protonation states: The hydrochloride salt is more soluble in polar solvents (e.g., water/ethanol) due to ionic interactions, while the free base favors nonpolar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.